synthesis and characterization of 6-Methyl-5-propyl-2-thiouracil
synthesis and characterization of 6-Methyl-5-propyl-2-thiouracil
An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-propyl-2-thiouracil
Foreword: The Rationale and Significance
Thiouracil derivatives represent a cornerstone in medicinal chemistry, most notably for their antithyroid properties. Compounds like 6-propyl-2-thiouracil (PTU) are clinically used to manage hyperthyroidism by inhibiting the enzyme thyroperoxidase.[1] The exploration of structurally related analogs, such as 6-Methyl-5-propyl-2-thiouracil, is driven by the pursuit of compounds with improved efficacy, selectivity, or pharmacokinetic profiles. The introduction of a propyl group at the C5 position and a methyl group at C6 modifies the steric and electronic landscape of the pyrimidine ring, potentially influencing its interaction with biological targets.
This guide provides a comprehensive, field-proven framework for the chemical synthesis, purification, and detailed characterization of 6-Methyl-5-propyl-2-thiouracil. It is designed for researchers in medicinal chemistry, drug development, and organic synthesis, offering not just protocols, but the underlying scientific principles that govern each step.
Synthetic Strategy: A Modified Biginelli Approach
The most direct and widely adopted method for constructing the dihydropyrimidine core of thiouracils is the Biginelli reaction or a close variant.[2][3][4] This one-pot, three-component condensation reaction offers an efficient route to the target scaffold.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals three essential building blocks: a β-ketoester, an aldehyde equivalent (in this case, integrated into the ketoester), and thiourea. The core of the synthesis involves the condensation of ethyl 2-propylacetoacetate with thiourea.
Reaction Principle
The synthesis hinges on the acid-catalyzed cyclocondensation of ethyl 2-propylacetoacetate with thiourea.[5][6] Thiourea serves as the N-C-N fragment, which cyclizes with the 1,3-dicarbonyl functionality of the β-ketoester to form the heterocyclic ring.[7] The use of a strong base like sodium ethoxide is crucial to deprotonate the β-ketoester, forming a reactive enolate, and to facilitate the final cyclization and dehydration steps.
Experimental Protocol: Synthesis and Purification
This section details the step-by-step methodology for the laboratory-scale synthesis of 6-Methyl-5-propyl-2-thiouracil.
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. |
| Ethyl 2-propylacetoacetate | C₉H₁₆O₃ | 172.22 g/mol | 6288-44-4 |
| Thiourea | CH₄N₂S | 76.12 g/mol | 62-56-6 |
| Sodium Metal | Na | 22.99 g/mol | 7440-23-5 |
| Absolute Ethanol | C₂H₅OH | 46.07 g/mol | 64-17-5 |
| Glacial Acetic Acid | CH₃COOH | 60.05 g/mol | 64-19-7 |
| Hydrochloric Acid (conc.) | HCl | 36.46 g/mol | 7647-01-0 |
Synthesis Workflow Diagram
Caption: Figure 1: Overall Experimental Workflow
Step-by-Step Synthesis Procedure
-
Preparation of Sodium Ethoxide Catalyst: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of absolute ethanol. Carefully add 1.15 g (50 mmol) of sodium metal in small pieces. The reaction is exothermic and generates hydrogen gas; ensure adequate ventilation and cooling in an ice bath if necessary. Allow all the sodium to react completely to form a clear solution of sodium ethoxide.
-
Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add a solution of 4.18 g (55 mmol) of thiourea dissolved in 30 mL of warm absolute ethanol. Follow this with the dropwise addition of 8.61 g (50 mmol) of ethyl 2-propylacetoacetate over 15 minutes with continuous stirring.
-
Condensation Reaction: Heat the resulting mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator. Pour the concentrated reaction mixture into 150 mL of cold water with stirring.
-
Precipitation: Acidify the aqueous solution by slowly adding glacial acetic acid or dilute hydrochloric acid until the pH is approximately 5-6. A white or off-white precipitate of the crude product will form.
-
Filtration and Washing: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid several times with cold water to remove inorganic salts and unreacted thiourea.
-
Purification by Recrystallization: Transfer the crude product to a beaker and recrystallize from a suitable solvent, such as aqueous ethanol or ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Reaction Mechanism
The reaction proceeds via a multi-step mechanism, which is a variant of the classical Biginelli condensation.
Caption: Figure 2: Simplified Reaction Mechanism
Causality Explanation:
-
Enolate Formation: The strong base (sodium ethoxide) deprotonates the α-carbon of the ethyl 2-propylacetoacetate, forming a nucleophilic enolate.
-
Nucleophilic Addition: The thiourea molecule adds to one of the carbonyl groups of the β-ketoester. This step is often the rate-determining one.[3]
-
Cyclization: An intramolecular nucleophilic attack occurs where a nitrogen atom from the thiourea adduct attacks the remaining carbonyl carbon, forming the six-membered heterocyclic ring.
-
Dehydration: The cyclized intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic pyrimidine ring structure.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in dilute alkali (e.g., 1N NaOH), alcohol; sparingly soluble in hot water.[8] |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 6-Methyl-5-propyl-2-thiouracil, inferred from known data of structurally similar compounds like 6-methyl-2-thiouracil and 6-propyl-2-thiouracil.[9][10][11][12]
Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.3 | Broad singlet | 1H | N(3)-H | Exchangeable proton on N3, typical for thiouracils.[9][12] |
| ~12.2 | Broad singlet | 1H | N(1)-H | Exchangeable proton on N1, typical for thiouracils.[9][12] |
| ~2.2-2.4 | Triplet | 2H | -CH₂ -CH₂-CH₃ | Methylene group adjacent to the pyrimidine ring. |
| ~2.1 | Singlet | 3H | C(6)-CH₃ | Methyl group at C6 position.[12] |
| ~1.4-1.6 | Sextet | 2H | -CH₂-CH₂ -CH₃ | Methylene group of the propyl chain. |
| ~0.9 | Triplet | 3H | -CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175 | C =S (C2) | Thio-carbonyl carbon, highly deshielded.[9] |
| ~162 | C =O (C4) | Carbonyl carbon.[9] |
| ~160 | C 6-CH₃ | Carbon attached to the methyl group. |
| ~110 | C 5-propyl | Carbon attached to the propyl group. |
| ~30 | -CH₂ -CH₂-CH₃ | Propyl methylene carbon adjacent to the ring. |
| ~22 | -CH₂-CH₂ -CH₃ | Propyl methylene carbon. |
| ~19 | C6-CH₃ | Methyl carbon. |
| ~14 | -CH₂-CH₂-CH₃ | Propyl terminal methyl carbon. |
Table 3: Predicted FT-IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3200-3000 | N-H Stretching | Amide N-H | Broad peaks due to hydrogen bonding.[11] |
| 2960-2850 | C-H Stretching | Alkyl C-H | Stretching of methyl and propyl groups. |
| ~1650 | C=O Stretching | Amide C=O | Strong absorption for the C4 carbonyl.[11] |
| ~1570 | C=C Stretching | Ring C=C | Aromatic ring vibration. |
| ~1200 | C=S Stretching | Thioamide C=S | Characteristic thiocarbonyl stretch.[11] |
Table 4: Predicted Mass Spectrometry Data (EI-MS)
| m/z Value | Assignment | Rationale |
| 184 | [M]⁺ | Molecular ion peak (C₈H₁₂N₂OS) |
| 169 | [M - CH₃]⁺ | Loss of the C6-methyl group |
| 155 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the propyl chain |
| 141 | [M - C₃H₇]⁺ | Loss of the propyl group |
Characterization Workflow Diagram
Caption: Figure 3: Analytical Characterization Scheme
Conclusion and Future Outlook
This guide has outlined a robust and reproducible methodology for the synthesis and comprehensive characterization of 6-Methyl-5-propyl-2-thiouracil. The modified Biginelli condensation provides an efficient route to the target molecule, and the suite of analytical techniques described allows for unambiguous confirmation of its structure and purity. The successful synthesis of this novel thiouracil derivative opens avenues for further investigation into its biological activities, particularly as a potential modulator of thyroid function or for other therapeutic applications where the thiouracil scaffold has shown promise.[13][14] Further studies could involve in-vitro enzyme inhibition assays and in-vivo studies to establish a structure-activity relationship (SAR) profile within this class of compounds.
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